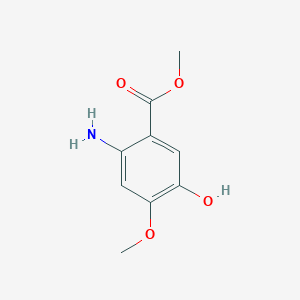

Methyl 2-amino-5-hydroxy-4-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCOPZZPGYOVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630882 | |

| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50413-44-0 | |

| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Methyl 2-amino-5-hydroxy-4-methoxybenzoate (CAS 50413-44-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-hydroxy-4-methoxybenzoate, with the CAS number 50413-44-0, is a substituted anthranilate derivative. Its molecular structure, featuring amino, hydroxyl, methoxy, and methyl ester functional groups, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications, particularly in the synthesis of heterocyclic compounds of medicinal interest. Due to the limited availability of public experimental data, this guide also presents predicted spectroscopic data to aid in its characterization.

Chemical Properties and Structure

This compound is a multifaceted molecule with a range of reactive sites amenable to chemical modification.

| Property | Value | Source |

| CAS Number | 50413-44-0 | N/A |

| Molecular Formula | C₉H₁₁NO₄ | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

The strategic placement of electron-donating groups (amino, hydroxyl, and methoxy) and an electron-withdrawing group (methyl ester) on the aromatic ring dictates its reactivity, making it a versatile precursor for a variety of chemical transformations.[3]

Synthesis

A reliable method for the synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 gm)

-

Ethyl acetate (300 ml)

-

10% Palladium on carbon (5 gm)

-

Hydrogen gas

-

n-Hexane (125 ml)

-

Reaction vessel suitable for hydrogenation

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, combine Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 gm), ethyl acetate (300 ml), and 10% palladium on carbon (5 gm).

-

Pressurize the vessel with hydrogen gas to 5-6 kg/cm ².

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion of the reaction, carefully filter the mixture to remove the palladium on carbon catalyst.

-

Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.

-

To the resulting residue, add n-hexane (100 ml) and stir the mixture at 0-5°C.

-

Filter the solid product and wash it with cold n-hexane (25 ml).

-

Dry the solid product to yield this compound.

Expected Yield: Approximately 40 gm (93%).[1]

Synthesis of this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | s | 1H | Ar-H |

| ~6.5 | s | 1H | Ar-H |

| ~5.0 (broad) | s | 2H | -NH₂ |

| ~4.5 (broad) | s | 1H | -OH |

| 3.85 | s | 3H | -OCH₃ |

| 3.80 | s | 3H | -COOCH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~150 | Ar-C-OH |

| ~145 | Ar-C-OCH₃ |

| ~140 | Ar-C-NH₂ |

| ~115 | Ar-CH |

| ~110 | Ar-C-COOCH₃ |

| ~100 | Ar-CH |

| ~55 | -OCH₃ |

| ~52 | -COOCH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amine) |

| 3600-3200 | O-H stretch (hydroxyl) |

| ~1700 | C=O stretch (ester) |

| ~1600 | N-H bend (amine) |

| ~1250 | C-O stretch (ester and ether) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 166 | [M - OCH₃]⁺ |

| 138 | [M - COOCH₃]⁺ |

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones. Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The amino group of this compound serves as a key reactive site for cyclization reactions to form the pyrimidine ring of the quinazolinone core.

References

An In-depth Technical Guide to Methyl 2-amino-5-hydroxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

Methyl 2-amino-5-hydroxy-4-methoxybenzoate, with the CAS number 50413-44-0, is an isomer within the aminohydroxymethoxybenzoate family. The strategic placement of its functional groups dictates its chemical reactivity and potential for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50413-44-0 | [1][2] |

| Molecular Formula | C₉H₁₁NO₄ | [1][2] |

| Molecular Weight | 197.19 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| SMILES | COC1=C(C=C(C(=C1)N)C(=O)OC)O | N/A |

| Purity | 96% | [3] |

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | Ar-H |

| ~6.2-6.4 | s | 1H | Ar-H |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~8.5-9.5 | br s | 1H | -OH |

| ~3.8 | s | 3H | -OCH₃ (ester) |

| ~3.7 | s | 3H | -OCH₃ (ether) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (ester) |

| ~150-155 | Ar-C-OH |

| ~145-150 | Ar-C-OCH₃ |

| ~135-140 | Ar-C-NH₂ |

| ~115-120 | Ar-CH |

| ~100-105 | Ar-CH |

| ~95-100 | Ar-C-COOCH₃ |

| ~55 | -OCH₃ (ether) |

| ~52 | -OCH₃ (ester) |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amine), O-H stretch (hydroxyl) |

| 3000-2850 | C-H stretch (aromatic and aliphatic) |

| 1720-1700 | C=O stretch (ester) |

| 1620-1580 | N-H bend (amine), C=C stretch (aromatic) |

| 1250-1200 | C-O stretch (aryl ether) |

| 1100-1000 | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular Ion) |

| 166 | [M - OCH₃]⁺ |

| 138 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound[4]

This protocol describes the synthesis of the title compound from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate via catalytic hydrogenation.

Materials:

-

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

-

10% Palladium on activated carbon (Pd/C)

-

Ethyl acetate

-

Hydrogen gas

-

n-Hexane

Procedure:

-

In a suitable hydrogenation vessel, combine Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 gm) and 10% Palladium on carbon (5 gm) in ethyl acetate (300 ml).

-

Pressurize the vessel with hydrogen gas to 5-6 kg/cm ².

-

Stir the reaction mixture vigorously for 4 hours at room temperature.

-

Carefully depressurize the vessel and filter the reaction mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethyl acetate.

-

To the resulting residue, add n-hexane (100 ml) and stir the slurry at 0-5°C.

-

Filter the solid product and wash with cold n-hexane (25 ml).

-

Dry the solid to yield this compound.

Expected Yield: Approximately 93%.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a KBr pellet or a thin film on a salt plate.

Mass Spectrometry (MS):

-

Acquire the mass spectrum using a mass spectrometer with an electron ionization (EI) source.

-

The sample can be introduced via a direct insertion probe or gas chromatography.

Significance in Drug Discovery and Development

While the direct biological activity of this compound is not extensively documented, its structural motifs are present in various pharmacologically active molecules. Its primary significance lies in its role as a versatile starting material for the synthesis of more complex compounds.

Precursor to Quinazolinones

Aminobenzoate derivatives are key precursors in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[4][5][6][7][8] The amino and ester functionalities of this compound allow for cyclization reactions to form the quinazolinone core.

Below is a conceptual workflow illustrating the synthesis of a generic quinazolinone derivative from an aminobenzoate precursor.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Methyl 2-amino-5-hydroxy-4-methoxybenzoate50413-44-0,Purity96%_APOLLO-NMR [molbase.com]

- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate, a valuable intermediate in medicinal chemistry. The synthesis begins with the nitration of a suitable precursor, followed by the reduction of the nitro group to yield the final product. This document outlines the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a substituted aminobenzoate, a class of compounds that are crucial building blocks in the pharmaceutical industry for creating a wide range of therapeutic agents.[1][2] The arrangement of functional groups on the aromatic ring makes it a versatile precursor for the synthesis of complex heterocyclic compounds, such as quinazolinones, which are known for their broad biological activities.[2] The amino and carboxyl groups provide multiple points for chemical modification, which is essential for developing new drug candidates.[1]

The synthetic strategy detailed here involves a two-step process starting from a vanillic acid derivative. The first step is the esterification and nitration to form the key nitrobenzoate intermediate. The second, and most critical step, is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.[3]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the nitrobenzoate precursor and its subsequent reduction to the target compound.

Step 1: Synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Nitrobenzoate Precursor)

The precursor, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, can be synthesized from 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

Materials:

-

5-hydroxy-4-methoxy-2-nitrobenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methyl Orthoformate

-

Ethyl Acetate

-

Ether

Procedure:

-

To a 200 ml glass container equipped with a stirrer, thermometer, and reflux condenser, add 16.0 g (75 mmol) of 5-hydroxy-4-methoxy-2-nitrobenzoic acid, 160 ml of methanol, and 4.3 ml of concentrated sulfuric acid.[4]

-

Heat the mixture to 60-70 °C and stir for 55 hours.[4]

-

Add 8.21 ml (75 mmol) of methyl orthoformate and an additional 6.5 ml of concentrated sulfuric acid. Continue to stir at 60-70 °C for another 20 hours.[4]

-

After the reaction is complete, concentrate the solution under reduced pressure.[4]

-

Filter the resulting solid, wash with ether, and dry to obtain Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.[4]

Step 2: Synthesis of this compound

The final product is obtained through the catalytic hydrogenation of the nitrobenzoate precursor. This method is highly effective for the reduction of aromatic nitro groups to amines.[3][5][6]

Materials:

-

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

-

Ethyl Acetate

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

n-hexane

Procedure:

-

In a hydrogenation vessel, combine 50 g of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, 300 ml of ethyl acetate, and 5 g of 10% palladium on carbon.[7]

-

Pressurize the vessel with hydrogen gas to 5-6 kg/cm ².[7]

-

Stir the reaction mixture for 4 hours at room temperature.[7]

-

Upon completion of the reaction (monitored by TLC or HPLC), filter the reaction mass to remove the palladium catalyst.[7]

-

Distill the filtrate to remove the ethyl acetate solvent.[7]

-

Stir the resulting residue in 100 ml of n-hexane at 0-5 °C.[7]

-

Filter the solid product and wash with 25 ml of n-hexane to yield this compound.[7]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its precursor.

| Compound | Starting Material | Yield | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 5-hydroxy-4-methoxy-2-nitrobenzoic acid | 87%[4] | C₉H₉NO₆[8] | 227.17[8] | 215659-03-3[8] |

| This compound | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 93%[7] | C₉H₁₁NO₄[7] | 197.19[7] | 50413-44-0[7] |

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis process from the starting acid to the final amino compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 50413-44-0 | Benchchem [benchchem.com]

- 3. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]

- 4. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

- 5. Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins - Abdullaev - Petroleum Chemistry [journals.rcsi.science]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Substituted Aminobenzoate Derivatives

Abstract

Substituted aminobenzoate derivatives represent a versatile and highly significant scaffold in medicinal chemistry and drug development. Para-aminobenzoic acid (PABA), a key building block, serves as a precursor for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1] These derivatives are recognized for their antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] The structural adaptability of the aminobenzoate core, which permits modifications at both the amino and carboxyl groups, makes it a fertile ground for the discovery of novel therapeutics.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Diverse Biological Activities and Applications

The aminobenzoate scaffold is a component of numerous drugs with varied therapeutic uses.[4] Its derivatives have demonstrated a wide array of biological effects, making them valuable candidates for clinical investigation.[2][3]

Antimicrobial Activity

Para-aminobenzoic acid is an essential nutrient for many bacteria, yeasts, and plants, where it acts as a precursor for folic acid synthesis.[4][5] This metabolic pathway is vital for microbial growth and proliferation.[5] Consequently, structural analogues of PABA can act as competitive inhibitors of key enzymes in this pathway, leading to potent antimicrobial effects.[4][6]

-

Antibacterial: Sulfonamides, which mimic the structure of PABA, competitively inhibit the bacterial enzyme dihydropteroate synthase, thereby blocking folate synthesis and exerting a bacteriostatic effect.[4][5] PABA derivatives have shown activity against various strains, including Staphylococcus aureus (including MRSA), E. coli, and Pseudomonas aeruginosa.[2][3] Schiff bases of PABA have demonstrated antibacterial activity with Minimum Inhibitory Concentrations (MICs) starting from 15.62 µM against MRSA.[4][7]

-

Antifungal: Certain derivatives exhibit significant antifungal properties, with MIC values as low as 7.81 µM.[4][7]

-

Antimycobacterial: Moderate activity against mycobacteria has also been reported, with MICs often starting at 62.5 µM.[4][7]

Anticancer and Cytotoxic Activity

Numerous substituted aminobenzoate derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2][4]

-

PI3K Inhibition: A series of 2-aminobenzothiazole derivatives showed potent activity against MCF7, MDAMB-231, and HepG2 cancer cell lines. The most potent compound, 8i, exhibited an IC50 value of 6.34 μM against the MCF7 cell line and was found to be a highly selective inhibitor of PI3Kα with an IC50 of 1.03 nM in enzyme assays.[8] This compound was shown to induce cell cycle arrest and apoptosis.[8]

-

VEGFR-2 Inhibition: Other derivatives have shown remarkable inhibitory activity against VEGFR-2, a key target in angiogenesis.[2]

-

General Cytotoxicity: Schiff bases derived from PABA have displayed notable cytotoxicity against the HepG2 cancer cell line, with IC50 values of 15.0 µM and higher.[4][7] Another chloro anilinoquinoline derivative showed potent activity against MCF-7 and A549 cancer cell lines with IC50 values of 3.42 and 5.97 µM, respectively.[2]

Neuroprotective Activity (Cholinesterase Inhibition)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the treatment of Alzheimer's disease.[9] Various aminobenzoic acid derivatives have been synthesized and identified as potent cholinesterase inhibitors.[3][9] For example, one study reported a derivative with an IC50 value of 1.66 µM against AChE, while another showed high potency against BChE with an IC50 of 2.67 µM.[9]

Other Biological Activities

-

Antioxidant: PABA and its derivatives can act as scavengers of reactive oxygen species.[4] Some benzoyl-containing derivatives have shown moderate to good antioxidant potential.[9]

-

Anti-inflammatory: Anti-inflammatory properties have been observed in various PABA compounds.[2]

-

Local Anesthetics: Modification of the carboxyl group, often through esterification, has led to the development of widely used local anesthetics like benzocaine, procaine, and tetracaine.[4]

-

Enzyme Inhibition: Derivatives of methyl 4-aminobenzoate have been shown to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular defense against oxidative stress.[10] One compound demonstrated a Ki value of 0.325 µM against GR.[10]

Mechanisms of Action

The diverse biological activities of aminobenzoate derivatives stem from their ability to interact with various molecular targets, including enzymes and cellular signaling pathways.[11]

Inhibition of Folate Synthesis

The primary mechanism for the antimicrobial action of many PABA derivatives is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in microorganisms.[4][6] Since humans do not synthesize their own folic acid (it is obtained from the diet), drugs targeting this pathway exhibit selective toxicity towards microbes.[4]

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3Kα, the catalytic subunit of the PI3K enzyme.[8] By blocking this pathway, these compounds can suppress tumor cell migration and induce apoptosis.[8]

Acetylcholinesterase (AChE) Inhibition

In the synaptic cleft, the neurotransmitter acetylcholine (ACh) is broken down by acetylcholinesterase (AChE). Inhibiting AChE increases the concentration and duration of ACh in the synapse, which is beneficial in neurodegenerative diseases like Alzheimer's. Aminobenzoate derivatives can act as inhibitors of this enzyme.

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity data for various substituted aminobenzoate derivatives reported in the literature.

Table 1: Antimicrobial Activity (MIC in µM)

| Compound Class | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| PABA-Schiff Bases | S. aureus (MRSA) | ≥ 15.62 | [4][7] |

| PABA-Schiff Bases | Mycobacteria | ≥ 62.5 | [4][7] |

| PABA-Schiff Bases | Fungi | ≥ 7.81 | [4][7] |

| Amino derivatives | C. neoformans, C. albicans | 0.16 mM (160 µM) |[2] |

Table 2: Anticancer and Cytotoxic Activity (IC₅₀ in µM)

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| PABA-Schiff Bases | HepG2 (Liver) | ≥ 15.0 | [4][7] |

| Chloro anilinoquinoline | MCF-7 (Breast) | 3.42 | [2] |

| Chloro anilinoquinoline | A549 (Lung) | 5.97 | [2] |

| Unspecified Derivative | T47D (Breast) | 5.08 | [2] |

| Unspecified Derivative | MCF7 (Breast) | 22.54 | [2] |

| 2-Aminobenzothiazole (8i) | MCF7 (Breast) | 6.34 | [8] |

| 2-Aminobenzothiazole (8m) | MCF7 (Breast) | 8.30 |[8] |

Table 3: Enzyme Inhibition Activity

| Compound Class | Target Enzyme | Inhibition Value | Reference |

|---|---|---|---|

| Aminobenzoic Acid Deriv. (5b) | Acetylcholinesterase (AChE) | IC₅₀ = 1.66 µM | [9] |

| Aminobenzoic Acid Deriv. (2c) | Butyrylcholinesterase (BChE) | IC₅₀ = 2.67 µM | [9] |

| 2-Aminobenzothiazole (8i) | PI3Kα | IC₅₀ = 1.03 nM | [8] |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | Kᵢ = 0.325 µM | [10] |

| Methyl 4-amino-2-nitrobenzoate | Glutathione S-Transferase (GST) | Kᵢ = 92.41 µM |[10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted aminobenzoate derivatives.

General Workflow for Synthesis and Evaluation

The discovery process for new aminobenzoate derivatives typically follows a structured workflow from synthesis to biological characterization.

Protocol: Synthesis of a PABA-derived Schiff Base

This protocol describes the one-step synthesis of a Schiff base from 4-aminobenzoic acid and a substituted salicylaldehyde, based on methodologies described in the literature.[4]

Materials:

-

4-aminobenzoic acid (PABA)

-

Substituted salicylaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde)

-

Methanol, absolute

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve 10 mmol of 4-aminobenzoic acid in 50 mL of warm absolute methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Aldehyde: To this solution, add 10 mmol of the substituted salicylaldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product will typically precipitate as a colored solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.[4]

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.

Materials:

-

Synthesized aminobenzoate derivative, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL).

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

-

Preparation of Plates: Add 100 µL of MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the stock compound solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of compound concentrations.

-

Controls: Prepare a positive control well (MHB + bacteria, no compound) and a negative control well (MHB only, no bacteria).

-

Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland stock in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion and Future Outlook

Substituted aminobenzoate derivatives continue to be a highly promising and productive scaffold in the field of drug discovery. Their proven efficacy across a range of biological targets—from bacterial enzymes to critical regulators of cancer cell signaling—underscores their therapeutic potential. The structural simplicity and synthetic accessibility of the aminobenzoate core allow for extensive chemical modification, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring novel substitutions, leveraging computational modeling for rational design, and conducting further in-vivo studies to translate the potent in-vitro activities of these compounds into viable clinical candidates.[2][12] The continued investigation into their mechanisms of action will further illuminate new therapeutic strategies and applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 6. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iajesm.in [iajesm.in]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise of Aminobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acid and its derivatives represent a versatile class of compounds with a rich history in medicinal chemistry. From their early use as components of local anesthetics and sunscreens to their current investigation as potent agents against a spectrum of diseases, these molecules continue to be a focal point of drug discovery and development. The structural simplicity of the aminobenzoic acid scaffold, featuring a benzene ring substituted with amino and carboxylic acid groups, allows for extensive chemical modification, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of para-, meta-, and ortho-aminobenzoic acid derivatives, with a focus on their quantitative efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Antimicrobial Applications

Derivatives of para-aminobenzoic acid (PABA) are well-established as antimicrobial agents, primarily through their role as antimetabolites in the bacterial folic acid synthesis pathway.[1] Sulfonamides, structural analogs of PABA, competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial survival but absent in humans.[1] This selective toxicity has made PABA derivatives a cornerstone of antibacterial therapy. More recent research has expanded to other derivatives, including Schiff bases, which have demonstrated significant activity against various bacterial and fungal pathogens.

Quantitative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of various aminobenzoic acid derivatives against different microbial strains.

| Derivative Class | Specific Derivative | Target Organism | MIC (µM) | Reference |

| PABA Schiff Bases | 4-[(5-Nitrofurfurylidene)amino]benzoic acid | Staphylococcus aureus (MRSA) | 15.62 | [2][3] |

| 4-[(2-Hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus (MRSA) | >250 | [2][3] | |

| Cyanostyrylquinoxalinyl-based PABA | Various bacterial strains | 7.9 - 31 | [4] | |

| PABA Analogs | Thienopyrimidinylamino-N-phenylbenzamide | S. aureus (MRSA) | 4 µg/mL | |

| Benzimidazoles derived from PABA | Listeria monocytogenes | 15.62 µg/mL | ||

| Anthranilic Acid Derivatives | Zinc complex of an anthranilic acid derivative | E. coli and S. aureus | Not specified in IC50/MIC | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A widely used method for assessing the antimicrobial potency of a compound is the tube dilution method.

Objective: To determine the lowest concentration of an aminobenzoic acid derivative that visibly inhibits the growth of a specific microorganism.

Materials:

-

Test compounds (aminobenzoic acid derivatives)

-

Standard antimicrobial agent (e.g., Norfloxacin, Ciprofloxacin)

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans, A. niger)

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Sterile test tubes

-

Incubator

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, typically corresponding to a specific McFarland turbidity standard.

-

Inoculation: Add a standardized volume of the microbial inoculum to each tube containing the diluted test compound, as well as to positive (broth with inoculum, no drug) and negative (broth only) control tubes.

-

Incubation: Incubate the tubes under appropriate conditions. For bacteria, this is typically at 37°C for 24 hours. For fungi like A. niger, incubation is at 25°C for 7 days, and for C. albicans, at 37°C for 48 hours.[6]

-

Determination of MIC: Following incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Signaling Pathway and Mechanism of Action

The primary antibacterial mechanism of PABA derivatives involves the inhibition of the bacterial folate synthesis pathway.

Caption: Inhibition of bacterial dihydropteroate synthase by PABA derivatives.

Anticancer Applications

Anthranilic acid (ortho-aminobenzoic acid) derivatives have emerged as promising candidates in cancer therapy. Their mechanisms of action are diverse and include the induction of apoptosis, and inhibition of key signaling pathways involved in cell proliferation and survival, such as the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]

Quantitative Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values of various aminobenzoic acid derivatives against different cancer cell lines.

| Derivative Class | Specific Derivative | Cancer Cell Line | Efficacy Metric | Value | Reference |

| Anthranilic Acid Esters | Pyridinyl ester of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid | Full panel of human tumor cell lines | GI50 | < 10⁻⁷ M | [7][10] |

| Anthranilic Acid Hybrids | A zinc complex of an anthranilic acid derivative | A549 (Lung) | IC50 | 1.369 µM | [5] |

| A zinc complex of an anthranilic acid derivative | HeLa (Cervical) | IC50 | 2.129 µM | [5] | |

| Substituted anthranilic acid derivative (Compound 26) | HeLa (Cervical) | IC50 | 6.6 µM | [5] | |

| Substituted anthranilic acid derivatives (Compounds 24 & 25) | RKO (Colon) | IC50 | 8.4 µM & 9.7 µM | [5] | |

| PABA Derivatives | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | HepG2 (Liver) | IC50 | 15.0 µM | [2][3] |

| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 (Colon) | IC50 | 23.31 µM | ||

| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | MCF-7 (Breast) | IC50 | 72.22 µM | ||

| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 (Liver) | IC50 | 53.29 µM |

Experimental Protocol: In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)

The U.S. National Cancer Institute (NCI) has a standardized protocol for screening potential anticancer agents against a panel of 60 human tumor cell lines.

Objective: To evaluate the in vitro antiproliferative activity of a test compound across a diverse panel of human cancer cell lines.

Materials:

-

60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Test compound (anthranilic acid derivative).

-

Growth medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

-

Sulforhodamine B (SRB) protein stain.

-

Microtiter plates (96-well).

Procedure:

-

Cell Plating: The cancer cell lines are grown in the appropriate medium and then plated into 96-well microtiter plates.

-

Compound Addition: After a 24-hour pre-incubation period, the test compound is added at various concentrations.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Cell Staining: The assay is terminated by fixing the cells with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B, a protein-binding dye.

-

Measurement: The excess dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the relative cell growth.

-

Data Analysis: The results are expressed as the concentration of the compound that inhibits cell growth by 50% (GI50).

Signaling Pathways in Cancer

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[1] Some anthranilic acid derivatives have been shown to inhibit this pathway.[8][9]

Caption: Putative inhibition of the Hedgehog signaling pathway by anthranilic acid derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers. Anthranilic acid derivatives have been identified as potential inhibitors of this pathway.[8][9]

Caption: Potential modulation of the MAPK signaling pathway by anthranilic acid derivatives.

Neuroprotective Applications in Alzheimer's Disease

Derivatives of aminobenzoic acid, particularly PABA, are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. One of the primary mechanisms explored is the inhibition of cholinesterase enzymes, which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[4][11]

Quantitative Cholinesterase Inhibition

The following table summarizes the IC50 values of various aminobenzoic acid derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

| Derivative Class | Specific Derivative | Enzyme | IC50 (µM) | Reference |

| PABA Derivatives | 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | AChE | 7.49 | [4] |

| Benzylaminobenzoic acid | BChE | 2.67 | [4] | |

| Aminobenzoic Acid Derivatives | Compound 5b | AChE | 1.66 | [11] |

| Compound 2c | BChE | 2.67 | [11] |

Experimental Protocol: Cholinesterase Inhibition Assay

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and its inhibition.

Objective: To determine the in vitro inhibitory potential of aminobenzoic acid derivatives against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

-

Test compounds (aminobenzoic acid derivatives)

-

Standard inhibitor (e.g., Donepezil)

-

AChE or BChE enzyme solution

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE or BChE enzyme solution to each well and incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measurement: The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at 412 nm over a period of time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of these derivatives in the context of Alzheimer's disease is the inhibition of cholinesterase, which increases the availability of acetylcholine in the synaptic cleft.

Caption: Inhibition of cholinesterase by aminobenzoic acid derivatives.

Anti-inflammatory and Other Applications

Aminobenzoic acid derivatives, particularly those of anthranilic acid, have a long history of use as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[12]

Quantitative Anti-inflammatory Activity

| Derivative Class | Specific Derivative | Assay | IC50 (µg/mL) | Reference |

| PABA Derivatives | Derivative of DAB-1 | Nitric oxide production inhibition | Not specified in IC50 | [13] |

| Anthranilic Acid Hybrids | Hybrid 4c | Albumin denaturation | 13.6 | [14] |

| Hybrid 4d | Albumin denaturation | 15.9 | [14] |

Experimental Workflow: Synthesis and Evaluation

The development of novel aminobenzoic acid derivatives for therapeutic use typically follows a structured workflow.

Caption: A generalized workflow for the development of aminobenzoic acid derivatives.

Conclusion

The aminobenzoic acid scaffold continues to be a highly valuable platform in the quest for novel therapeutics. The derivatives of para-, meta-, and ortho-aminobenzoic acid have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological profiles, enhancing potency and selectivity. The data and methodologies presented in this guide underscore the significant therapeutic potential of this class of compounds and provide a foundation for further research and development in this exciting field. Future investigations focused on elucidating detailed mechanisms of action and exploring novel chemical space around the aminobenzoic acid core are poised to yield the next generation of innovative medicines.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 7. pnas.org [pnas.org]

- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A small molecule that binds Hedgehog and blocks its signaling in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for key isomers of methyl aminohydroxymethoxybenzoate, including Methyl 2-amino-4-hydroxy-5-methoxybenzoate. Due to the limited availability of public data for Methyl 2-amino-5-hydroxy-4-methoxybenzoate, this document focuses on presenting available data for its closely related structural isomers, offering valuable comparative insights for researchers in the field.

Introduction

This compound and its isomers are substituted aromatic compounds that are of interest in medicinal chemistry and drug development. A thorough understanding of their molecular structure is crucial for elucidating their chemical properties and biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide summarizes the available spectroscopic data for key isomers and outlines the general experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for isomers and derivatives of methyl aminohydroxymethoxybenzoate. Careful attention should be paid to the specific isomer for which the data is reported.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | CDCl₃ | 2.28–2.42 (m, 2H), 3.77 (t, J = 6.2 Hz, 2H), 3.91 (s, 3H), 3.96 (s, 3H), 4.24 (t, J = 6.0 Hz, 2H), 7.08 (s, 1H), 7.49 (s, 1H)[1] |

| Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Not Specified | 2.10-2.31 (tt, 2H), 3.72 (t, 2H), 3.83 (s, 3H), 4.02 (t, 2H), 6.98 (d, 1H), 7.89 (s, 1H), 8.02 (d, 1H), 9.03-9.42 (b, 1H)[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | CDCl₃ | 31.82, 41.00, 53.21, 56.54, 66.03, 108.32, 111.02, 121.89, 141.08, 149.54, 152.84, 166.25[1] |

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Method | m/z (Mass-to-Charge Ratio) |

| Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | ES | 304.1 (M+1)[1] |

| Methyl 4-methoxybenzoate | Electron Ionization | 166 (M+), 135, 107, 77, 50 |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectroscopic data, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz.[2] The sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly Tetramethylsilane (TMS).[2]

Mass Spectrometry (MS)

Mass spectra are often obtained using an Agilent 1100LC/MS Spectrometry system or a similar instrument.[2] Electrospray ionization (ESI) is a common technique for generating ions of the analyte.[1]

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. The resulting spectrum shows the absorption of infrared radiation at various wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of the target compounds.

References

An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-hydroxy-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of methyl 2-amino-5-hydroxy-4-methoxybenzoate. In the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted qualitative solubility in common laboratory solvents, based on the compound's structural features and general chemical principles. Furthermore, it offers comprehensive, standardized experimental protocols for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory work, including reaction chemistry, purification, and formulation development involving this compound.

Introduction

This compound is a substituted aromatic compound featuring amino, hydroxyl, methoxy, and methyl ester functional groups. These groups collectively influence its polarity, hydrogen bonding capabilities, and ultimately, its solubility in various solvents. An understanding of its solubility is critical for its application in organic synthesis, medicinal chemistry, and materials science, impacting solvent selection for reactions, extractions, chromatography, and formulation.[1] This guide outlines the expected solubility profile and provides methodologies for its empirical determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | The amino and hydroxyl groups can form hydrogen bonds with water, but the overall molecule with its aromatic ring and ester group may have limited aqueous solubility. |

| Methanol | Polar Protic | Soluble | Methanol is a polar protic solvent that can engage in hydrogen bonding with the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone should allow it to dissolve the compound, though it cannot act as a hydrogen bond donor. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | As a moderately polar solvent, it is expected to have a reasonable capacity to dissolve the compound. |

| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | The nonpolar nature of DCM may limit its ability to dissolve the polar functional groups of the compound. |

| Chloroform | Nonpolar | Slightly Soluble | Similar to DCM, chloroform is a nonpolar solvent and is expected to be a poor solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds, including those with multiple polar functional groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound. |

Disclaimer: The solubility predictions in this table are qualitative and based on chemical principles. Experimental verification is essential for obtaining accurate quantitative data.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental methods should be employed. The following are detailed protocols for determining solubility in the laboratory.

A preliminary assessment of solubility can be performed to quickly classify the compound's behavior in various solvents.

Procedure:

-

Add approximately 10-20 mg of this compound to a small test tube.

-

Add 1 mL of the selected solvent in small portions (e.g., 0.2 mL at a time).

-

After each addition, vortex or shake the test tube vigorously for 30 seconds.

-

Observe and record whether the solid dissolves completely.

-

Based on the amount of solvent required, classify the solubility as very soluble, soluble, slightly soluble, or insoluble.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound (high purity)

-

Analytical grade solvents

-

Screw-capped vials or flasks

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Filtration device (e.g., 0.45 µm syringe filter)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

-

After agitation, allow the vial to stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.

Procedure:

-

Preparation of Standard Curve:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution obtained from the shake-flask method to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculate the concentration of the diluted sample using the equation from the standard curve.

-

Multiply the result by the dilution factor to determine the solubility of the compound.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and classification.

Caption: Experimental workflow for quantitative solubility determination.

Caption: Logical workflow for qualitative solubility classification.

References

Discovery and history of substituted aminobenzoates in medicinal chemistry

An In-depth Technical Guide to the Discovery and History of Substituted Aminobenzoates in Medicinal Chemistry

Introduction: From Coca Leaves to Rational Drug Design

The journey of substituted aminobenzoates in medicinal chemistry is a compelling narrative of scientific progression, moving from the serendipitous discovery of a natural product's anesthetic properties to the rational design of synthetic molecules with improved efficacy and safety. The story begins with cocaine, an alkaloid extracted from the leaves of the coca plant (Erythroxylum coca). In 1884, Austrian ophthalmologist Karl Koller first demonstrated its use as a topical anesthetic in surgery, a discovery that revolutionized medical procedures by enabling localized, reversible nerve blockade.[1][2][3] However, the clinical utility of cocaine was hampered by its significant toxicity and addictive potential, prompting a concerted effort within the scientific community to develop safer, synthetic alternatives.[3][4]

This quest led to the investigation of the p-aminobenzoic acid (PABA) scaffold, a crucial building block that would become the foundation for the first generation of synthetic local anesthetics.[5][6] The development of these agents, primarily esters of aromatic aminobenzoic acids, not only provided essential tools for clinical practice but also laid the groundwork for understanding the fundamental principles of local anesthesia, including the mechanism of nerve impulse blockade and the critical structure-activity relationships (SAR) that govern a molecule's anesthetic profile. This guide provides a technical overview of the discovery, development, and mechanism of action of these foundational compounds.

Early Discoveries and Key Milestones

The structural elucidation of cocaine was the critical first step, revealing that its anesthetic properties could be attributed to its benzoic acid ester component. This insight guided chemists to synthesize simpler molecules that retained the essential structural features required for anesthesia while eliminating the components responsible for toxicity and addiction.

Benzocaine (1890): The First Synthetic Ester Anesthetic

In 1890, German chemist Eduard Ritsert synthesized ethyl 4-aminobenzoate, later named Benzocaine.[1][3] This compound represented a significant simplification of the cocaine structure, consisting of a p-aminobenzoic acid core esterified with ethanol. Benzocaine was proven to have a local anesthetic effect but was severely limited by its poor water solubility.[1][3] This characteristic rendered it unsuitable for injection and restricted its use to topical applications on skin and mucous membranes, where it is still used today.[1][3]

Procaine (1904): The First Injectable Synthetic Local Anesthetic

The major breakthrough came in 1904 when Alfred Einhorn, working to create a non-addictive substitute for cocaine, synthesized procaine.[1] First marketed in 1905 under the trade name Novocain, procaine overcame the primary limitation of benzocaine.[7] By incorporating a hydrophilic diethylamino group at the end of the ester side chain, Einhorn created a molecule that was sufficiently water-soluble to be formulated for injection.[1]

The discovery of procaine was a landmark achievement. It established the p-aminobenzoate structure as the essential pharmacophore for a new class of local anesthetics and demonstrated the classic three-part structure that would define these drugs for decades: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group.[1] Though largely replaced by more advanced agents, procaine's development was a pivotal moment in the history of medicinal chemistry.[4]

Core Chemical Structure and Structure-Activity Relationships (SAR)

The typical structure of a substituted aminobenzoate local anesthetic can be divided into three key components. The systematic modification of these components has been crucial in developing new agents with specific clinical characteristics.

-

Lipophilic Aromatic Group: This is typically a p-aminobenzoic acid (PABA) ring. This portion of the molecule is essential for its ability to penetrate the lipid-rich nerve membrane.

-

Intermediate Linkage: In this class of drugs, the link is an ester bond . The nature of this bond is a key determinant of the drug's metabolism (hydrolyzed by plasma pseudocholinesterases) and is also associated with a higher incidence of allergic reactions due to its breakdown into PABA.[4]

-

Hydrophilic Amino Group: This is usually a tertiary amine. This group is crucial for the molecule's water solubility and its ability to bind to the sodium channel receptor. The pKa of this amine group determines the proportion of charged and uncharged molecules at physiological pH, which in turn affects the onset of action.[8]

The interplay between these components dictates the anesthetic's clinical profile.

-

Lipid Solubility: Increasing the lipophilicity of the aromatic ring generally increases the potency and duration of action of the anesthetic, as it can more readily penetrate the nerve membrane.

-

pKa: The pKa of the hydrophilic amine influences the speed of onset. Anesthetics with a pKa closer to the physiological pH (7.4) will have a higher proportion of the uncharged base form, allowing for faster diffusion across the nerve sheath and a quicker onset of action.[9][10]

-

Protein Binding: The degree to which the anesthetic binds to proteins in the sodium channel and surrounding tissues correlates with its duration of action. Higher protein binding leads to a longer-lasting block.[9]

Data Presentation: Key Aminobenzoate Anesthetics

The following tables summarize the key compounds and their physicochemical properties.

Table 1: Milestones in the Development of Substituted Aminobenzoate Local Anesthetics

| Compound Name | Year of Synthesis | Key Structural Features | Primary Clinical Characteristics |

| Benzocaine | 1890 | Ethyl ester of p-aminobenzoic acid. Lacks a hydrophilic amine tail. | Poorly water-soluble; used only for topical anesthesia.[1][3] |

| Procaine | 1904 | Diethylaminoethyl ester of p-aminobenzoic acid. The first injectable agent. | Low potency, slow onset, and short duration of action.[1][4][7] |

| Tetracaine | 1928 | Butylaminoethyl ester of p-aminobenzoic acid. Increased lipophilicity. | High potency and long duration of action, but also higher systemic toxicity.[3][4] |

Table 2: Physicochemical Properties and Anesthetic Profile

| Compound | pKa | Lipid Solubility (Relative) | Protein Binding (%) | Onset of Action | Potency (Relative to Procaine) | Duration of Action |

| Procaine | 8.9 | 1 | 6 | Slow | 1 | Short |

| Tetracaine | 8.5 | 80 | 76 | Slow | 16 | Long |

Note: Data is compiled from various pharmacology resources. Exact values can vary slightly between sources.

Mechanism of Action: The Sodium Channel Blockade

Substituted aminobenzoates exert their anesthetic effect by blocking the propagation of nerve impulses. They achieve this by specifically inhibiting voltage-gated sodium channels within the nerve cell membrane.[9][11]

The process is pH-dependent:

-

Penetration: Local anesthetics are weak bases and are typically prepared as acidic salts to enhance their water solubility.[8][10] Upon injection into tissues with a physiological pH of ~7.4, the equilibrium shifts, and a significant fraction of the anesthetic molecules become uncharged (lipophilic base form).[10] This uncharged form is necessary to cross the lipid bilayer of the neuronal membrane and enter the axoplasm.[8][9][11]

-

Ionization: Once inside the cell, the slightly more acidic intracellular environment (pH ~6.9) causes the molecule to re-equilibrate, with a larger proportion becoming protonated (charged cation form).[8][10] This phenomenon is known as "ion-trapping."[11]

-

Binding and Blockade: It is the charged, cationic form of the anesthetic that binds to a specific receptor site on the inner portion of the voltage-gated sodium channel.[8][11] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[9][10] The nerve impulse is effectively stopped, resulting in a loss of sensation. This blockade is often described as "use-dependent," meaning the anesthetic binds more readily to sodium channels that are frequently opening, as occurs in rapidly firing neurons transmitting pain signals.[9]

Mandatory Visualizations

Diagram: General Synthetic Pathway

References

- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 3. The Development of Local Anesthetics | Anesthesia Key [aneskey.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. scribd.com [scribd.com]

- 8. Video: Local Anesthetics: Mechanism of Action [jove.com]

- 9. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Local anesthetic - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Step-by-Step Synthesis Protocol for Methyl 2-amino-5-hydroxy-4-methoxybenzoate

Abstract

This application note provides a detailed, two-step protocol for the synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate, a valuable substituted aminobenzoate derivative with applications in medicinal chemistry and organic synthesis.[1] The synthesis commences with the nitration of vanillin to produce 5-nitrovanillin, followed by oxidation to 5-hydroxy-4-methoxy-2-nitrobenzoic acid. Subsequent esterification yields the key intermediate, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. The final step involves the catalytic hydrogenation of the nitro group to afford the target compound. This protocol is intended for researchers, scientists, and professionals in drug development, offering a clear and reproducible methodology.

Introduction

Substituted aminobenzoates are crucial building blocks in the synthesis of various heterocyclic compounds, including quinazolinones, which are known for their broad spectrum of biological activities such as anticancer and antiviral properties.[1] The title compound, this compound, possesses a strategic arrangement of electron-donating groups, making it a versatile precursor for the development of novel pharmacologically active molecules.[1] This document outlines a reliable and efficient synthesis route, providing detailed experimental procedures and data presentation to facilitate its adoption in a laboratory setting.

Overall Reaction Scheme

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This step is divided into three sub-steps: nitration of vanillin, oxidation to the carboxylic acid, and finally esterification.

1a. Nitration of Vanillin to 5-Nitrovanillin

-

Procedure: In a flask equipped with a stirrer and cooled in an ice bath, dissolve vanillin in a suitable solvent such as dichloromethane.[2] Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 10°C.[3][4][5] After the addition is complete, allow the reaction to stir for an additional 30 minutes in the ice bath, then warm to room temperature and stir for another 20 minutes.[2] The reaction mixture is then quenched by pouring it into ice water, leading to the precipitation of a yellow solid.[2][6][7] The solid is collected by vacuum filtration and washed with cold water to yield the crude 5-nitrovanillin.[2][7]

1b. Oxidation of 5-Nitrovanillin to 5-Hydroxy-4-methoxy-2-nitrobenzoic acid

-

Procedure: The crude 5-nitrovanillin is oxidized to the corresponding carboxylic acid. A common method for oxidizing aldehydes to carboxylic acids is the use of an oxidizing agent like potassium permanganate or silver oxide. For a similar compound, vanillin is oxidized to vanillic acid using freshly precipitated silver oxide in the presence of sodium hydroxide.[1] This methodology can be adapted for 5-nitrovanillin.

1c. Esterification to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

-

Procedure: To a solution of 5-hydroxy-4-methoxy-2-nitrobenzoic acid (16.0 g, 75 mmol) in methanol (160 ml), add concentrated sulfuric acid (4.3 ml) as a catalyst.[8] Heat the mixture at 60-70°C with stirring for approximately 55 hours.[8] After completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is filtered, washed with ether, and dried to obtain Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a pale yellow solid.[8] An isolation yield of 87% has been reported for this step.[8]

Step 2: Synthesis of this compound

This final step involves the reduction of the nitro group of the intermediate synthesized in Step 1.

-

Procedure: In a hydrogenation vessel, a mixture of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 gm), ethyl acetate (300 ml), and 10% palladium on carbon (5 gm) is subjected to hydrogenation. The reaction is carried out under a hydrogen gas pressure of 5-6 kg for 4 hours. Upon completion, the reaction mass is filtered to remove the palladium catalyst. The filtrate is then concentrated by distilling off the solvent. The obtained residue is stirred in n-hexane (100 ml) at a temperature of 0-5°C. The resulting solid product is collected by filtration and washed with n-hexane (25 ml) to yield this compound. A yield of 93% (40 gm) has been reported for this reduction step.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| Vanillin | C₈H₈O₃ | 152.15 | White crystalline solid | 121-33-5 |

| 5-Nitrovanillin | C₈H₇NO₅ | 197.14 | Yellow solid | 6635-20-7 |

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | C₈H₇NO₆ | 213.14 | Yellow solid | 31839-20-0 |

| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C₉H₉NO₆ | 227.17 | Pale yellow solid | 215659-03-3 |

| This compound | C₉H₁₁NO₄ | 197.19 | Solid | 50413-44-0 |

Table 2: Summary of Reaction Parameters and Yields

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1a. Nitration | Vanillin | Nitric acid, Sulfuric acid | Dichloromethane | ~50 min | 0-10°C, then RT | High |

| 1b. Oxidation | 5-Nitrovanillin | Oxidizing agent (e.g., Ag₂O, NaOH) | Water | - | - | - |

| 1c. Esterification | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | Methanol, Sulfuric acid | Methanol | 55 hours | 60-70°C | 87% |

| 2. Reduction | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | H₂, 10% Pd/C | Ethyl acetate | 4 hours | Room Temperature | 93% |

Synthesis Workflow Diagram

Caption: Workflow diagram for the synthesis of this compound.

Safety Precautions

-

Handle concentrated acids (nitric and sulfuric acid) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of byproducts.

-

Hydrogenation should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step process, involving the formation of a nitro-intermediate followed by catalytic reduction, is an efficient route to the target molecule. The clear presentation of experimental details, quantitative data, and a visual workflow is intended to support researchers in the successful replication of this synthesis for applications in medicinal chemistry and drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. google.com [google.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]

Application of Methyl 2-amino-5-hydroxy-4-methoxybenzoate in Quinazolinone Synthesis: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinazolinone derivatives utilizing Methyl 2-amino-5-hydroxy-4-methoxybenzoate as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs. Their diverse pharmacological activities, such as anticancer, anti-inflammatory, and anticonvulsant properties, make the development of efficient synthetic routes to novel quinazolinone analogues a significant focus in medicinal chemistry and drug discovery.

This compound, with its specific substitution pattern on the anthranilate core, serves as a valuable precursor for the synthesis of 6-hydroxy-7-methoxy-substituted quinazolinones. These particular derivatives are of high interest as they are structural components of potent kinase inhibitors used in targeted cancer therapy. This guide offers detailed experimental procedures, quantitative data from analogous syntheses, and visual representations of synthetic pathways to aid researchers in their drug development endeavors.

Synthetic Approaches and Methodologies

The primary route for the synthesis of quinazolinones from this compound involves cyclocondensation reactions with a one-carbon (C1) source. Several established methods can be adapted for this specific substrate.

1. Reaction with Formamide (Niementowski Reaction): A widely used method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid or its ester with formamide. This reaction can be performed under conventional heating or enhanced by microwave irradiation to reduce reaction times and potentially improve yields. The reaction proceeds through the formation of an N-formyl intermediate, followed by cyclization and dehydration to yield the quinazolinone ring system.

2. Cyclocondensation with Urea: Another common approach involves the reaction of the anthranilate with urea. This method typically requires heating and can lead to the formation of quinazoline-2,4(1H,3H)-diones if the reaction conditions are not carefully controlled.

3. Synthesis via Benzoxazinone Intermediate: A two-step approach involves the initial acylation of the amino group of the anthranilate, followed by cyclization to form a benzoxazinone intermediate. This intermediate can then be reacted with an amine source, such as ammonia or a primary amine, to furnish the desired quinazolinone.

The following sections provide a detailed, adaptable protocol for the synthesis of a structurally related quinazolinone, which can serve as a starting point for the synthesis of 6-hydroxy-7-methoxyquinazolin-4(3H)-one from this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one via Demethylation

This protocol describes the synthesis of 6-hydroxy-7-methoxyquinazolin-4(3H)-one from the corresponding 6,7-dimethoxyquinazolin-4-one. This method is particularly relevant as the starting material can be synthesized from commercially available precursors and provides a high-yielding route to the desired hydroxylated quinazolinone.[1]

Materials:

-

6,7-Dimethoxyquinazolin-4-one

-

Methanesulfonic acid

-

L-methionine